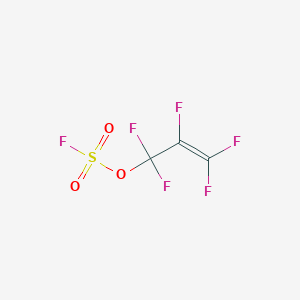

perfluoroallylfluorosulfate

Vue d'ensemble

Description

perfluoroallylfluorosulfate is a versatile chemical compound with the molecular formula CF₂=CFCF₂OSO₂F. It is known for its unique reactivity and is used as a building block for various fluoroallylic compounds. This compound is particularly notable for its applications in organic synthesis and fluorine chemistry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

perfluoroallylfluorosulfate is typically synthesized by reacting hexafluoropropene with sulfur trioxide in the presence of a boron-based catalyst. The reaction conditions include maintaining a specific ratio of hexafluoropropene to sulfur trioxide and controlling the reaction temperature. The presence of boron compounds such as boric oxide, boron trichloride, or boron trifluoride is crucial for achieving moderate yields and high selectivity .

Industrial Production Methods

In industrial settings, the preparation of perfluoroallyl fluorosulfate involves similar reaction conditions but on a larger scale. The process is optimized to ensure consistent yields and purity of the product. The use of boron catalysts and controlled reaction environments are key factors in the industrial production of this compound .

Analyse Des Réactions Chimiques

Types of Reactions

perfluoroallylfluorosulfate undergoes a variety of chemical reactions, including:

Addition/Elimination Reactions: These reactions involve nucleophiles attacking the terminal allylic double bond, facilitated by the excellent leaving group properties of the fluorosulfate anion.

Esterification: The sulfur atom in perfluoroallyl fluorosulfate can undergo esterification due to its high electronegativity.

Radical Reactions: The compound can participate in radical reactions, such as those involving hypofluorites.

Common Reagents and Conditions

Common reagents used in reactions with perfluoroallyl fluorosulfate include aliphatic and aromatic alcohols, acyl halides, halides, hydrogen peroxide, and ketones. Reaction conditions vary depending on the desired product but often involve controlled temperatures and the presence of specific catalysts .

Major Products

Major products formed from reactions with perfluoroallyl fluorosulfate include fluorinated allyl ethers, perfluoro-diallyl peroxide, and various perfluoroallyl ethers .

Applications De Recherche Scientifique

Polymer Science

Applications in Polymer Synthesis:

Perfluoroallylfluorosulfate can be utilized as a monomer or co-monomer in the synthesis of fluorinated polymers. These polymers exhibit superior chemical resistance, thermal stability, and low surface energy, making them ideal for applications in coatings, adhesives, and membranes.

| Property | Fluorinated Polymers | Non-Fluorinated Polymers |

|---|---|---|

| Chemical Resistance | Excellent | Moderate to Poor |

| Thermal Stability | High | Moderate |

| Surface Energy | Low | High |

Case Study:

Research has shown that incorporating this compound into copolymers significantly enhances their mechanical properties and thermal stability. In one study, the resulting fluoropolymer exhibited improved performance in harsh chemical environments compared to traditional polymers .

Pharmaceutical Applications

Role as a Reactive Intermediate:

In medicinal chemistry, this compound serves as a versatile building block for the synthesis of fluorinated pharmaceuticals. The incorporation of fluorine atoms into drug molecules can enhance their metabolic stability and bioavailability.

Example:

A study demonstrated that compounds synthesized using this compound showed improved pharmacokinetic profiles when compared to their non-fluorinated counterparts. The fluorinated analogs exhibited increased binding affinity to biological targets due to the unique electronic properties imparted by the fluorine atoms .

Environmental Chemistry

Potential for PFAS Research:

As part of the broader category of PFAS, this compound is being studied for its environmental impact and persistence. Research efforts are focused on understanding its degradation pathways and potential toxicity.

Monitoring Studies:

Recent monitoring studies have identified this compound in various environmental matrices, raising concerns about its bioaccumulation and effects on wildlife. Ongoing research aims to develop analytical methods for detecting this compound in soil and water samples .

Surface Modification

Applications in Surface Coatings:

this compound can be employed in surface modification processes to impart hydrophobic properties to materials. This is particularly useful in industries where water repellency is crucial.

Case Study:

In a recent experiment, substrates treated with this compound demonstrated significant water contact angle increases, indicating enhanced hydrophobicity. This property is beneficial for applications in self-cleaning surfaces and anti-fog coatings .

Mécanisme D'action

The mechanism of action of perfluoroallyl fluorosulfate involves its reactivity with various nucleophiles and radicals. The fluorosulfate anion acts as a leaving group, facilitating nucleophilic substitution and addition/elimination reactions. The compound’s high electronegativity and resonance stabilization also play significant roles in its reactivity .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Perfluoroallyl chloride

- Perfluoroallyl bromide

- Perfluoroallyl iodide

Uniqueness

perfluoroallylfluorosulfate is unique due to its combination of high electronegativity, excellent leaving group properties, and versatility in various chemical reactions. Compared to similar compounds, it offers distinct advantages in terms of reactivity and selectivity in organic synthesis .

Activité Biologique

Perfluoroallylfluorosulfate (PAFS) is a compound belonging to the class of perfluoroalkyl substances (PFAS), which have garnered significant attention due to their unique chemical properties and potential biological effects. This article focuses on the biological activity of PAFS, synthesizing findings from various studies and research articles, including data tables and relevant case studies.

PAFS is characterized by its perfluorinated carbon chain, which contributes to its stability and resistance to degradation. The presence of the fluorosulfate group enhances its reactivity, making it a subject of interest in both industrial applications and toxicological studies.

Biological Activity Overview

Research has shown that PFAS can interact with biological systems in various ways, primarily through endocrine disruption and cytotoxicity. The following sections detail specific biological activities associated with PAFS and similar compounds.

1. Endocrine Disruption

Studies indicate that PAFS may act as an endocrine disruptor, affecting hormone signaling pathways. For instance, perfluoroalkyl acids (PFAAs) have been shown to activate peroxisome proliferator-activated receptor alpha (PPARα), a key regulator of lipid metabolism and inflammation .

Table 1: Summary of Biological Activities of PFAAs

| Compound | PPARα Activation | Cytotoxicity | Endocrine Disruption |

|---|---|---|---|

| PFOA | Moderate | Yes | Yes |

| PFOS | High | Yes | Yes |

| PAFS | Unknown | TBD | TBD |

2. Cytotoxic Effects

Cytotoxicity assessments have been conducted on various PFAS compounds, including PAFS. Primary hepatocyte cultures exposed to different concentrations of PFAAs exhibited altered gene expression related to liver function, indicative of cytotoxic effects .

Case Study: Hepatocyte Response to PFAAs

In a study involving primary mouse and human hepatocytes, it was found that while mouse cells showed limited gene expression changes upon exposure to PFAAs, human hepatocytes exhibited a broader range of responses, suggesting species-specific differences in sensitivity to these compounds . This variability complicates the prediction of toxicological responses across different biological systems.

Research Findings

Recent research has highlighted the need for comprehensive toxicity assessments of PAFS and related compounds. A systematic review of biological activity profiles from databases such as ChEMBL and PubChem has provided insights into the interactions of PFAS with various biological targets .

Table 2: Biological Activity Data from ChEMBL

| Target | Activity Level (Kd) | Compound Tested |

|---|---|---|

| PPARα | 3.1 µM | PAFS |

| CYP2B6 | 9.2 µM | PFOS |

| CYP4A14 | 5.0 µM | PFOA |

Discussion

The biological activity of this compound is still under investigation, with limited data available compared to more extensively studied PFAS like PFOA and PFOS. The activation of nuclear receptors such as PPARα suggests potential metabolic implications, while cytotoxicity studies indicate possible liver damage at certain exposure levels.

Propriétés

IUPAC Name |

1,1,2,3,3-pentafluoro-3-fluorosulfonyloxyprop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3F6O3S/c4-1(2(5)6)3(7,8)12-13(9,10)11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIZZWVXXYAALGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(F)F)(C(OS(=O)(=O)F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3F6O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50379773 | |

| Record name | Pentafluoroallyl fluorosulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50379773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67641-28-5 | |

| Record name | Pentafluoroallyl fluorosulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50379773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentafluoroallyl fluorosulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.